2,6-二氘-3,4,5-三羟基苯甲酸

描述

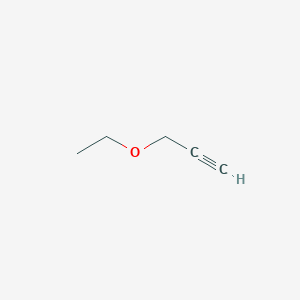

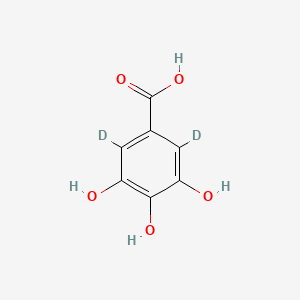

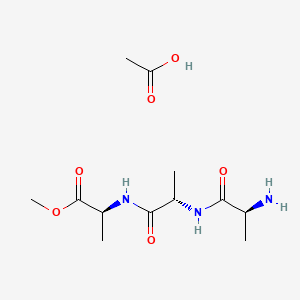

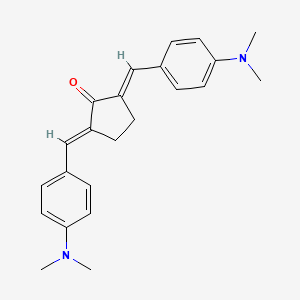

2,6-Dideuterio-3,4,5-trihydroxybenzoic acid is a deuterated derivative of a hydroxybenzoic acid, which is a type of phenolic acid. This compound is not directly discussed in the provided papers, but its structure can be inferred to be closely related to the hydroxybenzoic acids mentioned, such as 2,4-dihydroxybenzoic acid , 2,4,6-tribromo-3-hydroxybenzoic acid , and 2,6-dihydroxybenzoic acid . The presence of deuterium atoms suggests that it is used in studies requiring stable isotopic labeling, which can be helpful in tracing the pathway of the compound in various chemical or biological systems.

Synthesis Analysis

While the synthesis of 2,6-dideuterio-3,4,5-trihydroxybenzoic acid is not explicitly described in the provided papers, the synthesis of related compounds such as 2,4,6-tribromo-3-hydroxybenzoic acid involves multi-step reactions including bromination, diazo formation, and hydrolysis . The synthesis of the deuterated compound would likely involve similar steps, with the introduction of deuterium at specific positions in the molecule, possibly through the use of deuterated reagents or solvents.

Molecular Structure Analysis

The molecular structure of 2,6-dihydroxybenzoic acid has been determined by single-crystal X-ray diffraction, revealing that it crystallizes as hydrogen-bonded carboxylic dimers with a herringbone motif . The deuterated analogue would have a similar structure, with the key difference being the presence of deuterium atoms instead of hydrogen atoms at the 2 and 6 positions of the aromatic ring.

Chemical Reactions Analysis

The chemical reactions of hydroxybenzoic acids typically involve their phenolic and carboxylic functional groups. For example, 2,4-dihydroxybenzoic acid has been used as an eluent in ion chromatography , indicating its ability to participate in ionic interactions. The deuterated compound would be expected to undergo similar reactions, with the deuterium potentially affecting the reaction kinetics due to the isotope effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acids are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups contributes to their solubility in water and their potential to form hydrogen bonds . The introduction of deuterium would slightly increase the molecular weight of the compound and could also affect properties such as the melting point and boiling point due to the stronger C-D bond compared to the C-H bond.

科学研究应用

化学性质和合成:羟基苯甲酸衍生物(包括氘标记的变体)的制备和化学性质一直是研究的主题。例如,Müller 等人 (1978) 讨论了特定氘标记化合物的制备及其核磁共振光谱,这对于理解这些化合物的结构和电子性质至关重要 (Müller、Pfyffer、Wentrup-Byrne 和 Burger,1978).

生物和医学应用:Kalinoswska 等人 (2021) 对羟基苯甲酸衍生物(包括 3,4,5-三羟基苯甲酸)的研究探索了它们的结构、抗/促氧化、亲脂、抗菌和细胞毒活性。此类研究对于评估这些化合物在膳食补充剂、功能性食品或药物中的潜在应用至关重要 (Kalinoswska 等人,2021).

分析和检测技术:开发用于测定各种样品中羟基苯甲酸(如 3,4,5-三羟基苯甲酸)的灵敏方法也是一个重要的研究领域。Lima 等人 (2022) 开发了一种用于安培测定 3,4,5-三羟基苯甲酸的光电化学方法,突出了在葡萄酒和茶等不同样品中准确检测的重要性 (Lima 等人,2022).

表面功能化:已经研究了用没食子酸(3,4,5-三羟基苯甲酸)等天然分子对生物活性玻璃进行功能化的潜在健康益处,例如抗氧化、抗癌和抗菌作用。Zhang 等人 (2013) 的研究深入探讨了这一方面,探索了将没食子酸嫁接到生物活性玻璃上如何有益 (Zhang、Ferraris、Prenesti 和 Verné,2013).

抗氧化和抗自由基活性:羟基苯甲酸,包括 3,4,5-三羟基苯甲酸,已被研究其抗氧化和抗自由基活性,这对于预防氧化应激相关的损伤至关重要。Sroka 和 Cisowski (2003) 提供了关于芳环上羟基的数量和位置如何影响这些特性的见解 (Sroka 和 Cisowski,2003).

废水处理:羟基苯甲酸在废水处理中的作用也得到了探索,例如 Leite 等人 (2003) 研究的二羟基苯甲酸的电化学氧化以进行水净化 (Leite、Cognet、Wilhelm 和 Delmas,2003).

安全和危害

The safety data sheet for a related compound, 3,4,5-Trihydroxybenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advisable to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2,6-dideuterio-3,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxybenzoic-2,6-D2 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)